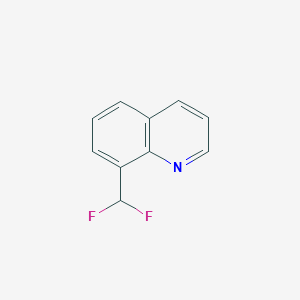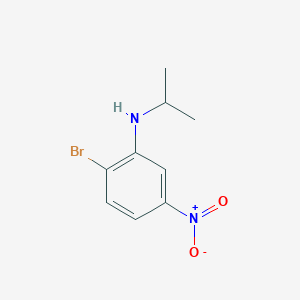
2-Bromo-5-(methylsulfonyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(methylsulfonyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Métodos De Preparación
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole typically involves the bromination of 5-methylthiazole followed by sulfonylation. One common method includes the treatment of 5-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Bromo-5-(methylsulfonyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(methylsulfonyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating infections and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(methylsulfonyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methylsulfonyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-5-(methylsulfonyl)thiazole include other brominated thiazoles and sulfonylated heterocycles. For example:
2-Bromo-4-methylthiazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylthiazole: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
The presence of both the bromine and methylsulfonyl groups in this compound makes it unique and versatile for various synthetic and research applications .
Propiedades
Fórmula molecular |
C4H4BrNO2S2 |
|---|---|
Peso molecular |
242.1 g/mol |
Nombre IUPAC |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
Clave InChI |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


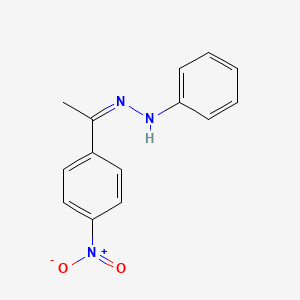
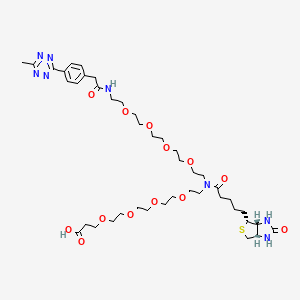
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)


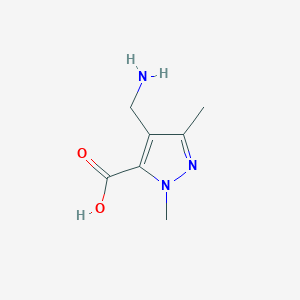
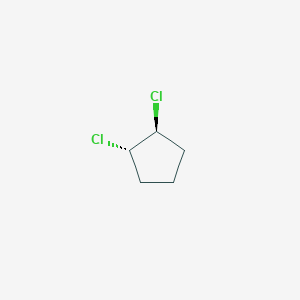
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
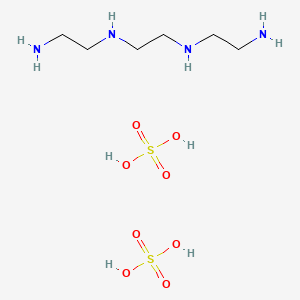
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
